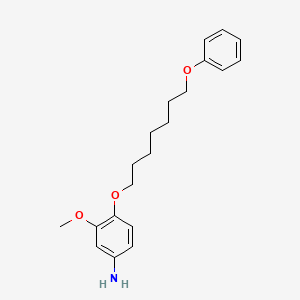
3-methoxy-4-(7-phenoxyheptoxy)aniline
Descripción
3-Methoxy-4-(7-phenoxyheptoxy)aniline is an aromatic amine derivative characterized by a methoxy group at the 3-position and a 7-phenoxyheptoxy chain at the 4-position of the aniline ring.
Propiedades
Número CAS |
110331-06-1 |
|---|---|
Fórmula molecular |
C20H27NO3 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
3-methoxy-4-(7-phenoxyheptoxy)aniline |
InChI |
InChI=1S/C20H27NO3/c1-22-20-16-17(21)12-13-19(20)24-15-9-4-2-3-8-14-23-18-10-6-5-7-11-18/h5-7,10-13,16H,2-4,8-9,14-15,21H2,1H3 |
Clave InChI |
WKGPLEUKHRVSIC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCCCCCOC2=CC=CC=C2 |
SMILES canónico |
COC1=C(C=CC(=C1)N)OCCCCCCCOC2=CC=CC=C2 |
Apariencia |
Solid powder |
Otros números CAS |
110331-06-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
m-Anisidine, 4-((7-phenoxyheptyl)oxy)- |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of m-Anisidine, 4-((7-phenoxyheptyl)oxy)- involves the reaction of m-Anisidine with 7-phenoxyheptanol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as toluene or dichloromethane. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistency and reproducibility. The final product is purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: m-Anisidine, 4-((7-phenoxyheptyl)oxy)- can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, room temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low temperature.
Substitution: Halides, thiols; conditions: organic solvents, elevated temperatures.
Aplicaciones Científicas De Investigación
Chemistry: m-Anisidine, 4-((7-phenoxyheptyl)oxy)- is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a substrate in enzymatic assays to investigate the activity of specific enzymes .
Medicine: It is studied for its pharmacological properties and potential as a drug candidate .
Industry: In the industrial sector, m-Anisidine, 4-((7-phenoxyheptyl)oxy)- is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and coatings .
Mecanismo De Acción
The mechanism of action of m-Anisidine, 4-((7-phenoxyheptyl)oxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Structural and Functional Group Variations
The following table summarizes key structural differences and their implications:
Key Insights from Comparative Data
Chain Length and Lipophilicity: The 7-phenoxyheptoxy chain in the target compound significantly increases lipophilicity compared to shorter chains (e.g., propoxy in 3-morpholinopropoxyaniline). This property may enhance membrane permeability but reduce aqueous solubility, limiting its utility in hydrophilic formulations .
Electronic Effects :
- Electron-withdrawing groups (e.g., -CF₃ in 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline) enhance electrophilic substitution reactivity, as evidenced by efficient iodination (93% yield) . In contrast, electron-donating groups (e.g., methoxy in the target compound) may slow such reactions but improve stability.
Steric and Functional Group Contributions: The morpholine ring in 3-methoxy-4-(3-morpholinopropoxy)aniline introduces polarity and hydrogen-bonding capacity, which may improve solubility and interaction with biological targets . Steric hindrance from the fluorophenyl group in 3-chloro-4-[(3-fluorophenyl)methoxy]aniline could protect the amine group from oxidation or metabolic degradation, a critical factor in drug design .
Synthetic Efficiency :
- Shorter chains (e.g., ethoxy in 3,4-diethoxyaniline) correlate with higher synthetic yields (48% for diethofencarb) due to fewer synthetic steps and reduced steric complications . The target compound’s long chain may necessitate more complex purification steps, though direct yield data are unavailable.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


